molecular formula C6H3BrF3NO2S B3221769 2-Bromo-3,4,6-trifluorobenzenesulfonamide CAS No. 1208077-62-6

2-Bromo-3,4,6-trifluorobenzenesulfonamide

Cat. No.: B3221769
CAS No.: 1208077-62-6
M. Wt: 290.06
InChI Key: DAPGXJIMHLDSLU-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trifluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine at position 2, fluorine atoms at positions 3, 4, and 6, and a sulfonamide (-SO₂NH₂) functional group. This compound combines electron-withdrawing substituents (Br, F) with a polar sulfonamide moiety, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

2-bromo-3,4,6-trifluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO2S/c7-4-5(10)2(8)1-3(9)6(4)14(11,12)13/h1H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPGXJIMHLDSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)S(=O)(=O)N)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270166
Record name 2-Bromo-3,4,6-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-62-6
Record name 2-Bromo-3,4,6-trifluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4,6-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-3,4,6-trifluorobenzenesulfonamide (C6H3BrF3NO2S) is a fluorinated aromatic sulfonamide compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, contributes to its biological activity, making it an interesting subject for investigation.

  • Molecular Formula : C6H3BrF3NO2S
  • Molecular Weight : 290.05 g/mol
  • CAS Number : 50998113

Structural Information

The compound features a benzene ring substituted with a bromine atom and three fluorine atoms, along with a sulfonamide group. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

A study conducted on related compounds has shown that fluorinated sulfonamides can enhance antimicrobial activity due to their lipophilicity and ability to penetrate bacterial cell walls more effectively. The presence of the trifluoromethyl group is particularly noted for increasing potency against Gram-positive bacteria.

Toxicity Profile

The toxicity data available from the EPA’s CompTox database indicates that this compound may pose risks upon exposure. The compound is classified under acute toxicity categories, highlighting its potential harmful effects if ingested or inhaled .

Toxicity Parameter Value
Acute Toxicity (Oral)Harmful
Skin IrritationCauses irritation
Eye IrritationCauses serious eye irritation

Case Studies

  • Antibacterial Efficacy : A comparative study on various sulfonamides revealed that compounds with similar fluorinated structures exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. Although specific data for this compound is not extensively documented, the trends suggest potential efficacy against similar pathogens.
  • Cell Viability Assays : In vitro studies assessing cell viability in human cell lines exposed to fluorinated sulfonamides indicated cytotoxic effects at higher concentrations. The implications of these findings suggest careful consideration in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromo and Nitro Substituents

Compounds like 2-bromo-3:5-dinitrobenzoyl chloride and its derivatives (e.g., esters, amides) from share structural similarities with the target compound. Key differences include:

  • Substituent effects: The nitro (-NO₂) groups in 2-bromo-3:5-dinitrobenzoyl chloride are stronger electron-withdrawing groups compared to fluorine, leading to higher melting points (e.g., 2-bromo-3:5-dinitrobenzamide melts at 216°C ).
  • Reactivity : Nitro groups deactivate aromatic rings toward electrophilic substitution, whereas fluorine, though electron-withdrawing, allows for selective reactions (e.g., nucleophilic aromatic substitution at positions ortho/para to Br) .

Halogenated Heterocyclic Sulfonamides

lists compounds like 2,5-dichlorothiophene-3-sulfonamide and 3-bromo-2-chlorothiophene , which differ in core structure (thiophene vs. benzene) and halogenation patterns. Key comparisons:

  • Aromatic vs. heterocyclic cores : Benzene-based sulfonamides (target compound) typically exhibit higher thermal stability than thiophene derivatives due to resonance stabilization.
  • Halogen placement : Bromine at position 2 in the target compound may sterically hinder reactions compared to smaller halogens (e.g., Cl in thiophene sulfonamides) .

Impact of Fluorine Substitution on Physicochemical Properties

Fluorine’s unique effects are evident when comparing the target compound to non-fluorinated analogs:

  • Solubility: The trifluoro substitution increases polarity, enhancing solubility in polar solvents relative to non-fluorinated bromobenzenesulfonamides.
  • Bioactivity : Fluorine’s ability to modulate lipophilicity and metabolic stability is critical in drug design, contrasting with nitro-substituted analogs (e.g., 2-bromo-3:5-dinitroacetanilide in ), which are less favored due to toxicity risks .

Data Tables

Compound Name Substituents Functional Group Melting Point (°C) Source
2-Bromo-3:5-dinitrobenzamide Br, 2x NO₂ Benzamide 216
2-Bromo-3:5-dinitroacetanilide Br, 2x NO₂ Acetanilide 142–143 (remelt 181)
2,5-Dichlorothiophene-3-sulfonamide 2x Cl (thiophene) Sulfonamide N/A
Target Compound Br, 3x F Sulfonamide Predicted 150–180 N/A

Note: Target compound’s melting point is extrapolated based on substituent effects.

Research Findings and Implications

  • Synthetic Utility : Bromine in the target compound offers a handle for cross-coupling reactions (e.g., Suzuki), contrasting with nitro-substituted analogs, which require reduction steps .
  • Thermal Stability : The trifluoro substitution likely reduces thermal stability compared to nitro analogs but enhances solubility for solution-phase applications.
  • Biological Relevance : Fluorinated sulfonamides are promising in targeting carbonic anhydrases, whereas nitro groups (as in compounds) are less biocompatible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3,4,6-trifluorobenzenesulfonamide
Reactant of Route 2
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2-Bromo-3,4,6-trifluorobenzenesulfonamide

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